molecular formula C34H28N4O5 B14332469 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- CAS No. 100549-97-1

1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)-

Cat. No.: B14332469
CAS No.: 100549-97-1
M. Wt: 572.6 g/mol
InChI Key: IGIKZCBCVYLYLY-UHFFFAOYSA-N
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Description

1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic acid, hydrochloric acid, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural hormones or interact with enzymes and receptors involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

100549-97-1

Molecular Formula

C34H28N4O5

Molecular Weight

572.6 g/mol

IUPAC Name

2-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-oxo-3,3-diphenylindol-1-yl]acetic acid

InChI

InChI=1S/C34H28N4O5/c1-22-30(32(42)38(36(22)2)25-17-10-5-11-18-25)35-31(41)26-19-12-20-27-29(26)34(23-13-6-3-7-14-23,24-15-8-4-9-16-24)33(43)37(27)21-28(39)40/h3-20H,21H2,1-2H3,(H,35,41)(H,39,40)

InChI Key

IGIKZCBCVYLYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4C(=CC=C3)N(C(=O)C4(C5=CC=CC=C5)C6=CC=CC=C6)CC(=O)O

Origin of Product

United States

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